molecular formula C10H13NO4 B14657195 Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate CAS No. 52358-24-4

Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate

Cat. No.: B14657195
CAS No.: 52358-24-4
M. Wt: 211.21 g/mol
InChI Key: OJEFSNQHFPFTCZ-UHFFFAOYSA-N
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Description

Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate typically involves the esterification of 6-methylpyridine-1,3-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • Dimethyl 3,5-pyridinedicarboxylate
  • Dimethyl 4,6-pyridinedicarboxylate

Uniqueness

Dimethyl 6-methylpyridine-1,3(6H)-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52358-24-4

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

dimethyl 2-methyl-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C10H13NO4/c1-7-4-5-8(9(12)14-2)6-11(7)10(13)15-3/h4-7H,1-3H3

InChI Key

OJEFSNQHFPFTCZ-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=CN1C(=O)OC)C(=O)OC

Origin of Product

United States

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